Bile acid probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bile acid probe 1 is a specialized chemical compound designed to interact with bile acids, which are crucial endogenous metabolites synthesized from cholesterol in the liver. Bile acids play a significant role in dietary lipid digestion and act as signaling molecules to regulate lipid and glucose metabolism as well as gut microbiota composition . This compound is used to study these interactions and to identify bile acid-interacting proteins in various biological systems.
Vorbereitungsmethoden
The synthesis of bile acid probe 1 involves several steps, starting with the modification of bile acids to introduce photoreactive and clickable groups. These modifications allow the probe to interact with bile acids and facilitate their detection and analysis.
Analyse Chemischer Reaktionen
Bile acid probe 1 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified bile acid derivatives .
Wissenschaftliche Forschungsanwendungen
Bile acid probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and interactions of bile acids with other molecules.
Biology: Employed to investigate the role of bile acids in cellular processes and their interactions with proteins and other biomolecules.
Medicine: Utilized to explore the therapeutic potential of bile acid-based treatments for various diseases, including metabolic syndrome, liver diseases, and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and assays for detecting bile acid levels in biological samples
Wirkmechanismus
Bile acid probe 1 exerts its effects by interacting with bile acids and their receptors, such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5). These interactions regulate various physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota composition. The molecular targets and pathways involved include the activation of nuclear receptors and signaling pathways that modulate gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Bile acid probe 1 is unique in its ability to interact specifically with bile acids and their receptors. Similar compounds include other bile acid-based probes and derivatives, such as:
Chenodeoxycholic acid-24 glucuronide: A bile acid metabolite used as an endogenous probe for drug-drug interaction studies.
7α-hydroxy-3-oxo-4-cholestenoic acid: A metabolic precursor indicative of acidic bile acid biosynthesis.
These compounds share some similarities with this compound in terms of their chemical structure and interactions with bile acids but differ in their specific applications and mechanisms of action.
Eigenschaften
Molekularformel |
C33H51N3O5 |
---|---|
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1 |
InChI-Schlüssel |
KTDCHCPRJPHHTN-NXLVETOFSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.